2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Overview
Description
2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H27ClN2O3S and its molecular weight is 435.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.1430916 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomonitoring and Exposure Assessment
Research on compounds like butylated hydroxytoluene (BHT), a commonly used antioxidant in food, cosmetics, and pharmaceuticals, shows the importance of biomonitoring studies to assess human exposure to chemicals. These studies aim to understand the internal burden of specific chemicals in the population, highlighting the relevance of developing sensitive analytical methods for detecting metabolites or parent compounds in biological samples (Schmidtkunz et al., 2020).
Metabolism and Biotransformation Studies
Understanding the metabolism and biotransformation of complex organic molecules is crucial in environmental and pharmaceutical sciences. For instance, studies on the metabolism of flavan-3-ols in humans provide insights into how dietary polyphenols are processed in the body, producing various metabolites with potential health implications (Wiese et al., 2015).
Environmental Contaminants and Human Health
Research on the presence of synthetic phenolic antioxidants (SPAs) like BHT in consumer products and their potential health effects underscores the importance of studying environmental contaminants. These studies aim to identify human exposure sources and evaluate the impact on health, emphasizing the need for continuous monitoring and regulation of chemical substances in the environment (Wang & Kannan, 2019).
Occupational Exposure and Safety
Investigations into occupational exposure to specific chemicals, such as phenoxy acid herbicides, are critical for ensuring workplace safety. These studies assess the routes of exposure, the extent of absorption, and potential health risks, guiding the development of safety protocols and exposure limits to protect workers (Manninen et al., 1986).
Properties
IUPAC Name |
2-[4-(4-chloro-2-methylphenoxy)butanoylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-14-13-15(23)10-11-17(14)28-12-6-9-19(26)25-22-20(21(24)27)16-7-4-2-3-5-8-18(16)29-22/h10-11,13H,2-9,12H2,1H3,(H2,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAXHXVCKSWEOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.